molecular formula C3HF3N2O2 B1309156 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL CAS No. 82476-06-0

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL

Cat. No.: B1309156
CAS No.: 82476-06-0
M. Wt: 154.05 g/mol
InChI Key: WBAFTNAJPQGNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group (-CF₃) attached to the oxadiazole ring imparts unique chemical properties to the compound, making it of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with trifluoroacetic anhydride, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and may involve catalysts to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in scaling up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

    Trifluoromethylated Pyrazoles: These compounds also contain a trifluoromethyl group and exhibit similar chemical properties.

    Trifluoromethylated Pyridines: Known for their use in pharmaceuticals and agrochemicals.

    Trifluoromethylated Benzene Derivatives: Widely used in various industrial applications.

Uniqueness: 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL is unique due to the presence of both the oxadiazole ring and the trifluoromethyl group, which together impart distinct chemical and biological properties. This combination makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

5-(trifluoromethyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3N2O2/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAFTNAJPQGNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415854
Record name 5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82476-06-0
Record name 5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL
Reactant of Route 3
Reactant of Route 3
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL
Reactant of Route 4
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL
Reactant of Route 5
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL
Reactant of Route 6
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.